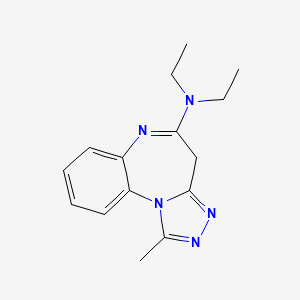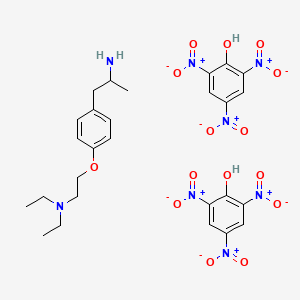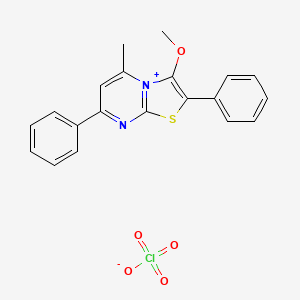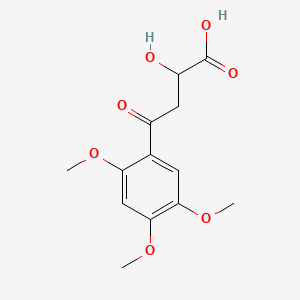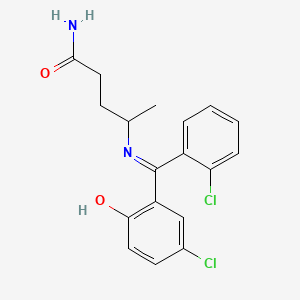
Phenylbenzyl-(3-pyridyl)-carbinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbenzyl-(3-pyridyl)-carbinol hydrochloride is a chemical compound that features a phenyl group, a benzyl group, and a pyridyl group attached to a carbinol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbenzyl-(3-pyridyl)-carbinol hydrochloride typically involves the reaction of benzyl halides with pyridyl carbinols under specific conditions. One common method includes the use of Grignard reagents, where a benzyl halide reacts with magnesium to form a benzyl magnesium halide. This intermediate then reacts with a pyridyl carbinol to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylbenzyl-(3-pyridyl)-carbinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The phenyl, benzyl, or pyridyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.
Applications De Recherche Scientifique
Phenylbenzyl-(3-pyridyl)-carbinol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Phenylbenzyl-(3-pyridyl)-carbinol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Phenylbenzyl-(3-pyridyl)-carbinol hydrochloride can be compared with other similar compounds, such as:
- Phenylbenzyl-(2-pyridyl)-carbinol hydrochloride
- Phenylbenzyl-(4-pyridyl)-carbinol hydrochloride
- Phenylbenzyl-(3-pyridyl)-methanol
These compounds share structural similarities but differ in the position of the pyridyl group or the functional groups attached to the carbinol moiety. The unique positioning and functionalization of this compound contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
94256-58-3 |
|---|---|
Formule moléculaire |
C19H18ClNO |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
1,2-diphenyl-1-pyridin-3-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H17NO.ClH/c21-19(17-10-5-2-6-11-17,18-12-7-13-20-15-18)14-16-8-3-1-4-9-16;/h1-13,15,21H,14H2;1H |
Clé InChI |
OCWGDGCQAKAUET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CN=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


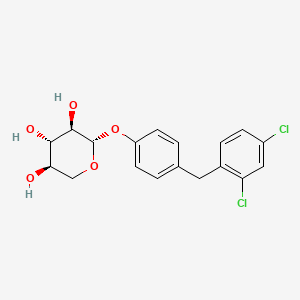
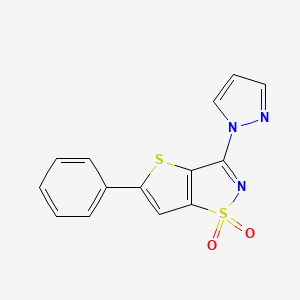
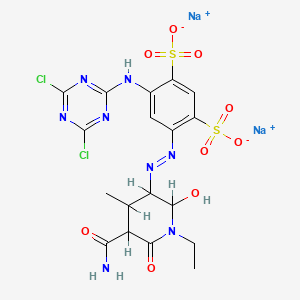




![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)

